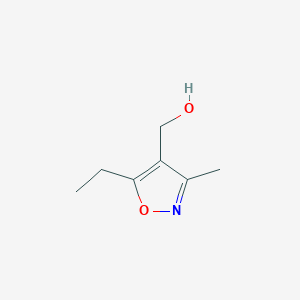
Dimesitylamine
概要
説明
Dimesitylamine is an organic compound with the chemical formula (C₆H₂(CH₃)₂)₂NH. It is a secondary amine where the nitrogen atom is bonded to two mesityl groups. Mesityl groups are aromatic rings with two methyl groups at the 2 and 4 positions and one methyl group at the 6 position. This compound is known for its steric bulk and electron-donating properties, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Dimesitylamine can be synthesized through several methods. One common method involves the reaction of mesityl chloride with ammonia or an amine in the presence of a base. The reaction typically proceeds as follows: [ \text{2 C₆H₂(CH₃)₂Cl + NH₃ → (C₆H₂(CH₃)₂)₂NH + 2 HCl} ]
Another method involves the reduction of mesityl nitro compounds using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Dimesitylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: Reduction of this compound can lead to the formation of corresponding amines or hydrocarbons, depending on the reducing agent used.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
Reduction: Hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Corresponding amines or hydrocarbons
Substitution: Nitrated, sulfonated, or halogenated derivatives
科学的研究の応用
Dimesitylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of dimesitylamine involves its ability to donate electrons and participate in various chemical reactions. The mesityl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The nitrogen atom in this compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
Dimethylamine: (CH₃)₂NH
Diethylamine: (C₂H₅)₂NH
Diphenylamine: (C₆H₅)₂NH
Uniqueness
Dimesitylamine is unique due to the presence of bulky mesityl groups, which provide significant steric hindrance and electron-donating properties. This makes it distinct from other secondary amines like dimethylamine and diethylamine, which have smaller alkyl groups. The aromatic nature of the mesityl groups also allows for additional reactivity and applications in various fields.
特性
IUPAC Name |
2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWOKPAUZMPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458204 | |
| Record name | Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6050-18-6 | |
| Record name | Benzenamine, 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B3054396.png)

![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B3054399.png)
